N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazine carboxamides and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, due to its complex structure, is a subject of interest in synthetic and medicinal chemistry. This compound is often synthesized through multi-step reactions involving various intermediates and reagents. For instance, compounds related to N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have been synthesized to explore their cytotoxic activities against specific cancer cell lines, showcasing the compound's relevance in the development of potential therapeutic agents (Hassan et al., 2014).
Antimicrobial and Antifungal Properties
Research has also extended into the antimicrobial and antifungal properties of derivatives of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. Studies have demonstrated that certain derivatives exhibit promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014). This aspect of research highlights the compound's versatility and its potential application in combating microbial resistance.
Antiprotozoal Agents
Another significant area of research involves the exploration of the compound's antiprotozoal activities. Novel imidazo[1,2-a]pyridines and related structures have been synthesized and shown to exhibit potent in vitro and in vivo activities against protozoal infections. These studies suggest the compound's utility in developing new treatments for diseases caused by protozoal pathogens, emphasizing its importance in the field of infectious disease research (Ismail et al., 2004).
Anticancer Research
The compound and its derivatives have also been investigated for their anticancer properties. Research on similar compounds has shown cytotoxic activities against various cancer cell lines, underscoring the potential of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives in cancer therapy. This line of research is critical for the development of new chemotherapeutic agents with improved efficacy and specificity (Hassan et al., 2014).
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-10-8-11(16)2-3-12(10)18-15(22)13-4-5-14(20-19-13)21-7-6-17-9-21/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJMGBBULTIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.